1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride is a complex organic compound notable for its unique spirocyclic structure, which incorporates both oxygen and nitrogen atoms. This compound is classified as a spiro compound, characterized by the interconnection of two rings through a single atom, contributing to its distinct chemical properties and potential biological activities. The systematic name reflects the presence of a hydroxyl group, which plays a significant role in its reactivity and potential applications in medicinal chemistry and drug development.
The compound can be sourced through synthetic routes involving specific reagents and conditions. It is classified under spiro compounds due to its unique molecular architecture, which includes a nitrogen atom within the spiro system. The presence of both an oxygen atom and a nitrogen atom in the structure allows for diverse interactions with biological molecules, making it a subject of interest in pharmacological research.
The synthesis of 1-oxa-8-azaspiro[4.5]decan-4-ol hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds under controlled conditions. The reaction is optimized for high yield and purity, often employing techniques such as recrystallization or chromatography for purification.
Key Steps in Synthesis:
The molecular formula of 1-oxa-8-azaspiro[4.5]decan-4-ol hydrochloride is . The structure features a spirocyclic arrangement that integrates a hydroxyl group, enhancing its reactivity.
Molecular Characteristics:
1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride can undergo various chemical reactions, including:
Types of Reactions:
Common Reagents and Conditions:
The mechanism of action for 1-oxa-8-azaspiro[4.5]decan-4-ol hydrochloride involves its interaction with specific biomolecules, potentially altering their activity. Preliminary studies suggest that this compound may exhibit antimicrobial and antiviral properties by binding to molecular targets such as enzymes or receptors, leading to various biological effects.
1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride exhibits several notable physical properties:
The chemical properties include reactivity patterns typical of spiro compounds:
Relevant Data:
These properties make it suitable for various applications in medicinal chemistry .
1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride has diverse applications, particularly in scientific research:
Research continues into its potential applications across various fields, including drug development, where understanding its mechanism of action could lead to new therapeutic agents .
Spirocyclic compounds represent a distinctive class of bridged bicyclic structures characterized by a single atom connecting two ring systems. This unique architectural feature imparts significant three-dimensionality and structural rigidity, making these compounds exceptionally valuable in rational drug design. The spirocyclic framework reduces conformational flexibility, thereby enhancing target selectivity and improving metabolic stability compared to planar aromatic structures. Within this chemical domain, heteroatom-containing spirocycles—particularly those incorporating oxygen and nitrogen atoms—have emerged as privileged scaffolds in central nervous system (CNS) and metabolic disorder therapeutics. The 1-oxa-8-azaspiro[4.5]decane system exemplifies this trend, where the strategic placement of nitrogen and oxygen heteroatoms within its spiro architecture enables diverse molecular interactions with biological targets [1] [7].
The molecular architecture of 1-oxa-8-azaspiro[4.5]decan-4-ol hydrochloride features several chemically significant elements: a central spirocyclic carbon (C4) connecting piperidine and oxane rings, a hydroxyl group at the 4-position enhancing hydrogen-bonding capacity, and a hydrochloride salt improving solubility. This configuration creates a chiral center at C4, with stereochemistry critically influencing biological activity—studies on analogous spirocycles demonstrate differential receptor binding between enantiomers [5]. The incorporation of both hydrogen bond acceptor (tertiary nitrogen) and donor (hydroxyl group) functionalities enables versatile interactions with biological targets, while the spirocyclic constraint reduces rotatable bonds, potentially enhancing membrane permeability critical for CNS-targeted therapeutics [3].
Table 1: Structural Features and Biomedical Significance of 1-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride
Structural Element | Chemical Property | Biomedical Significance |
---|---|---|
Spiro Carbon (C4) | Tetrahedral center connecting two rings | Provides three-dimensionality and conformational restriction |
4-Hydroxyl Group | Hydrogen bond donor/acceptor | Enhances target binding affinity and aqueous solubility |
Tertiary Nitrogen (N8) | Protonatable center (pKa ~8-10) | Facilitates salt formation and membrane permeability |
Oxane Ring | Semi-rigid oxygen-containing heterocycle | Modulates electronic distribution and lipophilicity |
Piperidine Ring | Basic nitrogen heterocycle | Enables interactions with CNS targets |
The hydrochloride salt form significantly enhances the compound's crystallinity and aqueous solubility, properties critical for pharmaceutical processing and bioavailability. This structural framework serves as a versatile template for chemical modification, allowing medicinal chemists to optimize target affinity and pharmacokinetic properties through substitutions at various positions, particularly the nitrogen atom at position 8 and the oxygen atom in the oxane ring [2] [8].
The therapeutic exploration of 1-oxa-8-azaspiro[4.5]decane derivatives has evolved substantially over three decades, with key milestones demonstrating their pharmacological versatility. Early research (1990s) focused on muscarinic receptor modulation, exemplified by the discovery that 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one acted as a potent M1 muscarinic agonist with potential application in Alzheimer's disease treatment. This compound demonstrated nanomolar receptor affinity (Ki = 0.47-12.1 nM) and stimulated phosphoinositide hydrolysis in rat hippocampal slices, confirming central activity [5]. The early 2000s witnessed expansion into new therapeutic areas through structural diversification, with patents disclosing 1-oxa-8-azaspiro[4.5]decane-8-carboxamide derivatives as fatty acid amide hydrolase (FAAH) inhibitors for pain management, inflammatory bowel disease, and mood disorders [1] [7].
Table 2: Evolution of 1-Oxa-8-azaspiro[4.5]decane Derivatives in Medicinal Chemistry
Time Period | Therapeutic Focus | Structural Innovations | Key Advancements |
---|---|---|---|
1990s | Cholinergic agonists | 3-Ketone and 3-methylene derivatives | Identification of M1-selective agonists for cognitive disorders |
2000-2010 | FAAH inhibitors | N8-carboxamide substitutions | Expansion into pain and inflammation therapeutics |
2010-2020 | Sigma receptor ligands | Fluorine-18 labeled derivatives | Development of PET radioligands for CNS imaging |
2020-Present | Multi-target therapeutics | Hybrid molecules incorporating spirocyclic core | Exploration in oncology and metabolic disorders |
The most recent decade has seen these scaffolds transition into diagnostic applications, with researchers developing fluorine-18 labeled derivatives ([¹⁸F]8) as positron emission tomography (PET) radioligands for sigma-1 receptor imaging. These compounds demonstrated excellent brain penetration in murine models, with high specific binding in σ1 receptor-rich regions—validating their utility as neuroimaging tools [3]. Throughout this evolution, the synthetic accessibility of the core structure has been continually refined, with tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS# 954236-44-3) emerging as a key synthetic intermediate that enables efficient N-functionalization [8].
The systematic naming of spirocyclic compounds follows specific IUPAC conventions based on ring size, heteroatom position, and substitution patterns. For "1-oxa-8-azaspiro[4.5]decan-4-ol hydrochloride":
The numbering system prioritizes the heteroatoms, with oxygen receiving priority in the smaller ring (positions 1) and nitrogen in the larger ring (position 8). The spiro carbon atom is not explicitly numbered but constitutes the connection point between both rings. Derivatives exhibit systematic naming variations based on substituents:
Table 3: Nomenclature of Structurally Related Spirocyclic Compounds
Systematic Name | Alternative Name | CAS Number | Structural Features |
---|---|---|---|
1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride | Not commonly aliased | Not specified | Core structure with 4-hydroxy group |
1-Oxa-4-azaspiro[4.5]decane | Cyclohexanespiro-2'-(1',3'-oxazolidine) | 177-04-8 | Nitrogen in smaller ring, no hydroxyl group |
8-Oxa-1-azaspiro[4.5]decan-4-ol | - | 1543318-40-6 | Oxygen/nitrogen position swap, hydroxyl at C4 |
2-Oxa-8-azaspiro[4.5]decane hydrochloride | - | 479195-19-2 | Different oxygen position, no hydroxyl substituent |
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | - | 954236-44-3 | N-Boc protected 3-keto derivative |
The CAS registry system provides unique identifiers for each derivative, critical for unambiguous chemical identification. For example:
These systematic distinctions are crucial for precise communication in medicinal chemistry, as minor positional variations significantly alter electronic properties, three-dimensional conformation, and biological activity. The consistent naming framework enables researchers to efficiently navigate structure-activity relationships within this pharmaceutically important compound class [2] .
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: